molecular formula C20H20N4O4S B14976446 N-(3,4-dimethoxyphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

N-(3,4-dimethoxyphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Cat. No.: B14976446
M. Wt: 412.5 g/mol
InChI Key: NTBWDGWNIUGVBX-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHOXYPHENYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a dimethoxyphenyl group, a phenylcarbamoyl group, and a thiazolyl group, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHOXYPHENYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2-aminothiazole in the presence of a base to form the thiazolyl acetamide derivative. Finally, the phenylcarbamoyl group is introduced through a reaction with phenyl isocyanate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHOXYPHENYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Scientific Research Applications

N-(3,4-DIMETHOXYPHENYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHOXYPHENYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-(3,4-DIMETHOXYPHENYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H20N4O4S

Molecular Weight

412.5 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C20H20N4O4S/c1-27-16-9-8-14(10-17(16)28-2)21-18(25)11-15-12-29-20(23-15)24-19(26)22-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,21,25)(H2,22,23,24,26)

InChI Key

NTBWDGWNIUGVBX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3)OC

Origin of Product

United States

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